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Introduction

Jasmine lactone, scientifically known as (Z)-dec-7-en-5-olide, is a key aroma compound found
in jasmine oil, tea, and various fruits. Its pleasant, fruity, and floral scent makes it a valuable
ingredient in the fragrance and flavor industries. Deuterium-labeled isotopologues of natural
products, such as Jasmine lactone-d2, are invaluable tools in mechanistic studies, metabolic
profiling, and as internal standards for quantitative analysis. Nuclear Magnetic Resonance
(NMR) spectroscopy is a powerful analytical technique for the structural elucidation and
guantification of such molecules. This application note provides a detailed protocol for the NMR
analysis of Jasmine lactone-d2, including predicted spectral data and experimental workflows.

Predicted NMR Spectral Data

Due to the scarcity of published experimental NMR data for Jasmine lactone-d2, the following
tables present predicted *H and 3C NMR chemical shifts and coupling constants. These
predictions are based on the analysis of structurally similar compounds and known deuterium
isotope effects on NMR parameters. The numbering of the atoms in Jasmine lactone is shown
in Figure 1.
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Figure 1. Structure of Jasmine lactone with atom numbering.

Caption: Numbering scheme for Jasmine lactone.

Table 1: Predicted tH NMR Data for Jasmine Lactone and Jasmine Lactone-d2 in CDCI3
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) Predicted
Predicted )
. . Chemical )
Chemical Predicted Shift Predicted
i
. Shift Multiplicit  J- Multiplicit  J-
Position . (ppm) - .
(ppm) - y coupling . coupling
. Jasmine
Jasmine (H2) (Hz)
Lactone-
Lactone
d2
J=17.5, J=175,
H-2a 2.55 ddd 2.55 ddd
10.5, 3.5 10.5, 3.5
J=175, J=17.5,
H-2b 2.40 ddd 2.40 ddd
6.0, 2.0 6.0, 2.0
H-3a 1.95 m 1.95 m
H-3b 1.80 m 1.80 m
H-4a 1.70 m 1.70 m
H-4b 1.55 m 1.55 m
H-5 4.40 m 4.40 m
Signal
H-6a 2.30 m - -
Absent
Signal
H-6b 2.15 m - -
Absent
J=10.5,
H-7 5.50 dt 5.50 t J=7.0
7.0
J=10.5,
H-8 5.40 dt 5.40 t J=7.0
7.0
H-9a 2.05 m 2.05 m
H-9b 2.05 m 2.05 m
H-10 0.95 t J=75 0.95 t J=75
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Note: The deuterons (D) at the C-6 position in Jasmine lactone-d2 will not be observed in the
IH NMR spectrum. The multiplicity of the neighboring protons (H-5 and H-7) will be simplified
due to the absence of coupling to deuterium.

Table 2: Predicted 3C NMR Data for Jasmine Lactone and Jasmine Lactone-d2 in CDClI3

. . . Predicted Chemical Shift
Predicted Chemical Shift

Position . (ppm) - Jasmine Lactone-
(ppm) - Jasmine Lactone

d2

C-1 172.0 172.0
C-2 30.5 30.5
C-3 25.0 25.0
C-4 28.0 28.0
C-5 78.0 78.0
C-6 35.0 ~34.8 (triplet)
C-7 125.0 125.0
C-8 130.0 130.0
C-9 20.5 20.5
C-10 14.0 14.0

Note: The carbon atom attached to deuterium (C-6) in Jasmine lactone-d2 is expected to
show a slight upfield shift (isotope shift) and will appear as a triplet in the proton-decoupled 13C
NMR spectrum due to C-D coupling.

Experimental Protocols

A comprehensive NMR analysis of Jasmine lactone-d2 involves a series of 1D and 2D NMR
experiments to confirm its structure and purity.

Sample Preparation
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e Solvent Selection: Deuterated chloroform (CDCIs) is a suitable solvent for Jasmine lactone-
d2. Other deuterated solvents like benzene-ds or acetone-de can also be used depending on
the desired resolution and to avoid signal overlap.

o Concentration: Prepare a solution of approximately 5-10 mg of Jasmine lactone-d2 in 0.6
mL of the chosen deuterated solvent.

« Internal Standard: For quantitative NMR (QNMR), a precisely weighed amount of an internal
standard (e.g., maleic acid, 1,4-dinitrobenzene) should be added to the sample. The internal
standard should have a known purity and its signals should not overlap with the analyte
signals.

e NMR Tube: Use a high-quality 5 mm NMR tube. Ensure the tube is clean and dry before use.

 Filtering: If any particulate matter is present, filter the solution through a small plug of glass
wool into the NMR tube.

NMR Data Acquisition

The following experiments are recommended for a thorough analysis. All experiments should
be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

1. 1D 'H NMR:
e Purpose: To determine the proton chemical shifts, multiplicities, and coupling constants.
e Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

o Key Parameters:

[e]

Spectral Width: 12-16 ppm

o

Number of Scans: 16-64 (depending on concentration)

[¢]

Relaxation Delay (d1): 5 seconds (for quantitative analysis, d1 should be at least 5 times
the longest Tz of the protons of interest)
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o Acquisition Time: 2-4 seconds

. 1D 3C NMR (with proton decoupling):

Purpose: To determine the carbon chemical shifts.

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30).

Key Parameters:

o Spectral Width: 220-240 ppm

o Number of Scans: 1024 or more (due to the low natural abundance of 13C)

o Relaxation Delay (d1): 2-5 seconds

. 2D H-1H COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin coupling networks, confirming the connectivity of
protons in the molecule.

Pulse Sequence: A standard COSY pulse sequence (e.g., ‘cosygpqf).

Key Parameters:

o Spectral Width (F1 and F2): 12-16 ppm

o Number of Increments (F1): 256-512

o Number of Scans per Increment: 8-16

. 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To correlate directly bonded proton and carbon atoms.

Pulse Sequence: A standard HSQC pulse sequence with gradient selection (e.qg.,
'hsqcedetgpsisp2.3).

Key Parameters:
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[e]

Spectral Width (F2 - *H): 12-16 ppm

o

Spectral Width (F1 - 3C): 180-200 ppm

[¢]

Number of Increments (F1): 128-256

[e]

Number of Scans per Increment: 16-32
5. 2D H-13C HMBC (Heteronuclear Multiple Bond Correlation):

e Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which
is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

e Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g.,
'hmbcgplpndqf’).

o Key Parameters:

[¢]

Spectral Width (F2 - tH): 12-16 ppm

[¢]

Spectral Width (F1 - 13C): 220-240 ppm

[e]

Number of Increments (F1): 256-512

o

Number of Scans per Increment: 32-64

[¢]

Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.

Data Processing and Analysis

o Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays
(FIDs) to obtain the NMR spectra.

e Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline
correction.

» Referencing: Reference the spectra to the residual solvent peak (e.g., CDCIs at 7.26 ppm for
1H and 77.16 ppm for 13C) or to an internal standard like tetramethylsilane (TMS).
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o Peak Picking and Integration: Identify and integrate all peaks in the *H NMR spectrum.

e Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to
establish the complete chemical structure and assign all proton and carbon signals.

o Quantitative Analysis (if applicable): Calculate the concentration or purity of Jasmine
lactone-d2 using the integrated signals of the analyte and the internal standard, taking into
account the number of protons contributing to each signal and their respective molecular
weights.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the
NMR analysis of Jasmine lactone-d2.
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Caption: Experimental workflow for NMR analysis.
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Caption: Logical relationships in NMR analysis.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of Jasmine

lactone-d2. Although experimental data for this specific isotopologue is not readily available,

the provided predicted data and detailed experimental protocols offer a solid foundation for

researchers to perform and interpret their own NMR experiments. The combination of 1D and

2D NMR techniques is essential for the unambiguous structural confirmation and quantitative

analysis of Jasmine lactone-d2, which is a valuable tool in various scientific disciplines.

e To cite this document: BenchChem. [Application Note: NMR Analysis of Jasmine Lactone-
d2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385006/docs#application-note-nmr-analysis-of-

jasmine-lactone-d2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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